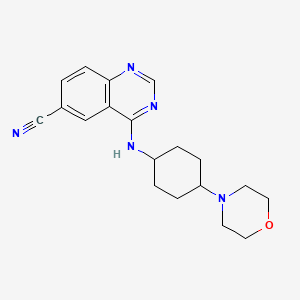
O-desmethyl Mebeverine alcohol (hydrochloride)
Übersicht
Beschreibung
O-Desmethyl-Mebeverin-Alkohol (Hydrochlorid) ist ein Metabolit von Mebeverin, einem potenten α1-Rezeptor-Inhibitor. Mebeverin wird häufig als krampflösendes Mittel eingesetzt, um gastrointestinale Beschwerden zu lindern, indem es die glatte Muskulatur des Magen-Darm-Trakts entspannt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von O-Desmethyl-Mebeverin-Alkohol (Hydrochlorid) beinhaltet typischerweise die Demethylierung von Mebeverin. Dieser Prozess kann durch verschiedene chemische Reaktionen erreicht werden, darunter die Verwendung von Demethylierungsmitteln wie Bortribromid (BBr3) oder anderen geeigneten Reagenzien unter kontrollierten Bedingungen .
Industrielle Produktionsverfahren
Die industrielle Produktion von O-Desmethyl-Mebeverin-Alkohol (Hydrochlorid) beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Demethylierung von Mebeverin, gefolgt von Reinigungsschritten wie Kristallisation oder Chromatographie, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
O-Desmethyl-Mebeverin-Alkohol (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Alkoholgruppe in ein entsprechendes Aldehyd oder eine Carbonsäure umwandeln.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere am aromatischen Ring oder an der Alkoholgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Halogene oder Nukleophile können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Aldehyde oder Carbonsäuren liefern, während die Reduktion verschiedene Alkoholderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
O-Desmethyl-Mebeverin-Alkohol (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
O-Desmethyl-Mebeverin-Alkohol (Hydrochlorid) übt seine Wirkung aus, indem es die α1-Rezeptoren hemmt, was zur Entspannung der glatten Muskulatur im Magen-Darm-Trakt führt. Diese Wirkung hilft, Krämpfe und Beschwerden zu lindern, die mit Magen-Darm-Erkrankungen verbunden sind. Die molekularen Ziele umfassen die α1-adrenergen Rezeptoren, und die beteiligten Wege hängen mit der Hemmung der adrenergen Signalübertragung zusammen .
Wirkmechanismus
O-desmethyl Mebeverine alcohol (hydrochloride) exerts its effects by inhibiting the α1 receptors, leading to the relaxation of the smooth muscles in the gastrointestinal tract. This action helps alleviate spasms and discomfort associated with gastrointestinal disorders. The molecular targets include the α1 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mebeverin: Die Ausgangssubstanz, ebenfalls ein α1-Rezeptor-Inhibitor, wird als krampflösendes Mittel eingesetzt.
Desmethyl-Mebeverinsäure: Ein weiterer Metabolit von Mebeverin mit ähnlichen Eigenschaften.
Einzigartigkeit
O-Desmethyl-Mebeverin-Alkohol (Hydrochlorid) ist aufgrund seiner spezifischen inhibitorischen Wirkung auf α1-Rezeptoren und seiner Rolle als Metabolit von Mebeverin einzigartig. Diese Verbindung bietet Einblicke in den Metabolismus und die Pharmakokinetik von Mebeverin, wodurch sie für die Forschung und therapeutische Anwendungen wertvoll wird .
Eigenschaften
IUPAC Name |
4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14;/h6-9,13,17-18H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCVTLCWTXRTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



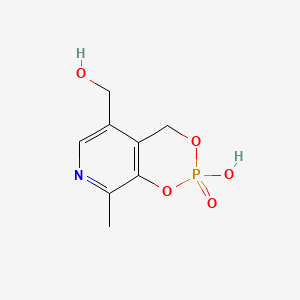

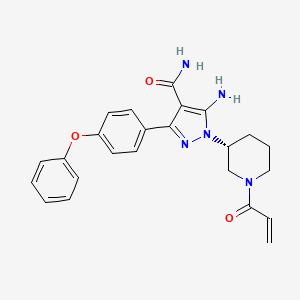

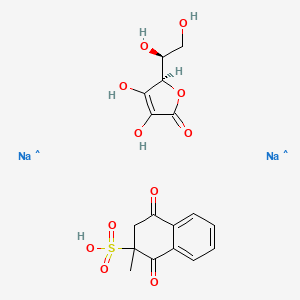
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
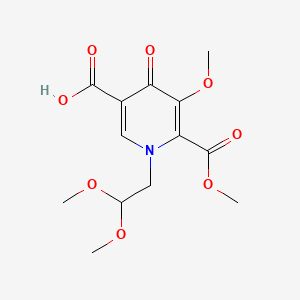
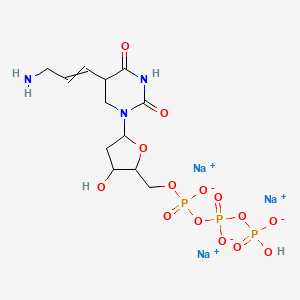
![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)
![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)

